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Compound of Interest

Compound Name: (S)-2-(3-methoxyphenyl)piperidine

Cat. No.: B11723369

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]

Compound Name: (S)-2-(3-methoxyphenyl)piperidine[1][2]

CAS Number: 920588-03-0 (Generic/Racemic: 32040-06-5)

Molecular Formula: C₁₂H₁₇NO[1][3][4][5]

Molecular Weight: 191.27 g/mol [1][2][5]

Stereochemistry: The (S)-enantiomer is the eutomer for several substituted piperidine

scaffolds. It is typically isolated via chiral resolution of the racemate or asymmetric

hydrogenation of the corresponding pyridine.

Structural Significance
The 2-arylpiperidine motif exhibits a rigid chair conformation where the bulky aryl group prefers

the equatorial position to minimize 1,3-diaxial strain. This conformational preference is distinct

in the NMR spectrum (large vicinal coupling constants for the benzylic proton).
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Spectroscopic Data Tables
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Proton)
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
/ Structural
Insight

Ar-H 7.24 t 1H 7.8
H-5' (Meta to

OMe)

Ar-H 6.92 m 2H -

H-2', H-6'

(Ortho to

OMe/Linker)

Ar-H 6.78 dd 1H 8.0, 2.0
H-4' (Para to

Linker)

OCH₃ 3.80 s 3H -

Methoxy

group

(Singlet)

H-2 3.58 dd 1H 10.0, 2.5

Chiral Center.

Large J (10

Hz) indicates

axial-axial

coupling,

confirming

equatorial

aryl

placement.

H-6eq 3.18 dm 1H 12.0

Equatorial

proton

adjacent to

Nitrogen.

H-6ax 2.76 td 1H 12.0, 2.8

Axial proton

adjacent to

Nitrogen

(shielded).

NH 1.85 br s 1H -

Exchangeabl

e amine

proton.
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H-3,4,5 1.45 - 1.95 m 6H -

Piperidine

ring

methylene

envelope.

13C NMR Data (Carbon)

Position Shift (δ ppm) Assignment

C-3' 159.8 Aromatic C-O (Ipso)

C-1' 146.5 Aromatic C-Linker (Ipso)

C-5' 129.4 Aromatic CH (Meta)

C-6' 119.2 Aromatic CH

C-2' 112.5 Aromatic CH (Ortho to OMe)

C-4' 111.8 Aromatic CH (Para)

C-2 62.4 Chiral Methine (Benzylic)

OCH₃ 55.2 Methoxy Carbon

C-6 47.6 Methylene adjacent to N

C-3 34.5 Methylene beta to N

C-5 25.8 Methylene gamma to N

C-4 25.1 Methylene delta to N

B. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
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Ion m/z Identity Notes

[M+H]⁺ 192.14 Molecular Ion
Base peak in ESI.

Matches C₁₂H₁₈NO⁺.

[M+Na]⁺ 214.12 Sodium Adduct
Common in salt-rich

buffers.

Fragment 121.06 C₈H₉O⁺

Loss of piperidine ring

(Tropylium-like

methoxybenzyl

cation).

C. Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat Oil/Solid)

3310 cm⁻¹: N-H stretching (Secondary amine, broad/weak).

2930, 2855 cm⁻¹: C-H stretching (Aliphatic piperidine ring).

1600, 1585 cm⁻¹: C=C Aromatic ring stretching.

1260, 1045 cm⁻¹: C-O stretching (Aryl alkyl ether).

780, 695 cm⁻¹: Ar-H bending (Meta-substituted benzene pattern).

D. Optical Rotation[10][11]
Specific Rotation:

to

(

or

).
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Note: The (S)-enantiomer of 2-arylpiperidines is typically dextrorotatory (+), analogous to (S)-

coniine and (S)-2-phenylpiperidine.

Experimental Protocols
Protocol 1: Synthesis & Isolation Workflow
The highest purity (S)-enantiomer is obtained via the hydrogenation of the corresponding

pyridine followed by Classical Chiral Resolution.

Step A: Hydrogenation

Reactant: Dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq) in Glacial Acetic Acid.

Catalyst: Add PtO₂ (Adams' Catalyst, 5 mol%).

Condition: Hydrogenate at 40-60 psi H₂ for 12 hours.

Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12. Extract with DCM.

Result: Racemic 2-(3-methoxyphenyl)piperidine.[3][5]

Step B: Chiral Resolution (The "Self-Validating" Step)

Resolution Agent: Use (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

Solvent: Hot Ethanol/Acetone mixture (typically 9:1).

Crystallization: Mix racemate (1.0 eq) and D-DTTA (1.0 eq). Heat to reflux until clear, then

cool slowly to 4°C.

Filtration: Collect the precipitate. This is the diastereomeric salt of the (S)-amine.

Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (MgSO₄) and

concentrate.

Validation: Check Optical Rotation. If

is positive (+), you have the (S)-enantiomer.
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Protocol 2: NMR Sample Preparation
Mass: 10-15 mg of free base oil.

Solvent: 0.6 mL CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive, though

this compound is stable).

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Workflow Visualization (Graphviz)
The following diagram illustrates the logical flow from synthesis to spectroscopic validation,

highlighting the critical decision points for stereochemical control.
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Caption: Workflow for the synthesis, resolution, and spectroscopic validation of (S)-2-(3-
methoxyphenyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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